1-(2-azidoethyl)-1H-pyrazole
Overview
Description
1-(2-azidoethyl)-1H-pyrazole is an organic compound with the molecular formula C5H7N5 . It is used as an intermediate in the preparation of amides, which are inhibitors of apolipoprotein B secretion .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides as well as aromatic and saturated heterocycles .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an azidoethyl group . The molecular weight is 137.143 Da .Chemical Reactions Analysis
Organic azides such as this compound have been used in the synthesis of various heterocycles . The reactions often involve intermolecular or intramolecular processes under thermal, catalyzed, or non-catalyzed conditions .Scientific Research Applications
Multicomponent Pyrazole Synthesis
A study by Pearce et al. (2020) demonstrated a novel approach for the synthesis of multisubstituted pyrazoles through the multicomponent oxidative coupling of alkynes, nitriles, and Ti imidos. This method avoids the use of hazardous reagents like hydrazine, instead forming the N-N bond in the final step via oxidation-induced coupling on Ti, offering a safer and more efficient route to pyrazole derivatives (Pearce et al., 2020).
Electrochemical Annulation for Pyrazole Derivatives
Kathiravan and Anaspure (2023) developed an electrochemical intermolecular C-H/N-H oxidative annulation method for 2-phenylpyrazoles with alkynes using a rhodium(III) redox regime without any external metal oxidants. This water-compatible solvent system expands the toolkit for creating pyrazole derivatives under milder and more environmentally friendly conditions (Kathiravan & Anaspure, 2023).
Homocoupling Reactions in Coordination Chemistry
Mogensen et al. (2020) explored the utility of pyrazole in coordination chemistry, particularly its application in accessing coordination polymers and metal-organic frameworks (MOFs) through homocoupling reactions. These reactions facilitate the synthesis of symmetric bi-heteroaryl systems, contributing to the development of novel materials and catalysts (Mogensen, Taylor, & Lee, 2020).
Biological Activities of Pyrazole Compounds
Faria et al. (2017) reviewed the broad spectrum of biological activities exhibited by pyrazole derivatives, including their presence in several approved drugs such as celecoxib and antipyrine. This highlights the therapeutic potential of pyrazole derivatives across a range of medical applications (Faria et al., 2017).
Novel Ligand Synthesis for Medicinal Chemistry
Dalinger et al. (2020) focused on synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids with the aim to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. Their work introduces new methodologies for attaching azoles to various framework structures, potentially opening new pathways for drug development and catalysis (Dalinger et al., 2020).
Mechanism of Action
While the specific mechanism of action for 1-(2-azidoethyl)-1H-pyrazole is not mentioned in the retrieved papers, organic azides are known to undergo a variety of reactions. For example, in the synthesis of imidazoles, the reaction is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Future Directions
The use of organic azides in the synthesis of various heterocycles has been highlighted in recent research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
1-(2-azidoethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-9-7-3-5-10-4-1-2-8-10/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZZZXHWTZPJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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